TUG-770

概要

説明

TUG-770は、Gタンパク質共役受容体40としても知られる遊離脂肪酸受容体1の強力なアゴニストです。この化合物は、特に2型糖尿病の治療における潜在的な治療用途のため、大きな注目を集めています。 This compoundは、膵臓のβ細胞からのグルコース刺激性インスリン分泌を強化することで、糖尿病患者の血糖値管理のための有望なアプローチを提供します .

準備方法

合成経路と反応条件

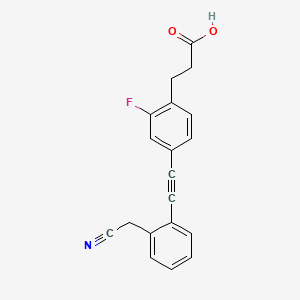

TUG-770の合成には、いくつかの重要なステップが含まれます。出発物質は、3-[4-[2-[2-(シアノメチル)フェニル]エチニル]-2-フルオロフェニル]プロパン酸です。合成は通常、以下のステップを含みます。

シアノメチル中間体の生成: このステップには、適切な前駆体とシアノメチル試薬を制御された条件下で反応させることが含まれます。

エチニル化: 次に、中間体をエチニル化してエチニル基を導入します。

フッ素化: エチニル化された中間体をフッ素化してフッ素原子を導入します。

最終カップリング: 最後のステップでは、フッ素化された中間体をプロパン酸とカップリングさせてthis compoundを生成します.

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高スループット反応器、連続フロー化学、および厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することが含まれます .

化学反応解析

反応の種類

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成する可能性があります。

還元: この化合物は、還元されて還元誘導体を生成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、this compoundのさまざまな酸化誘導体、還元誘導体、および置換誘導体があります。 これらの誘導体は、異なる薬理学的特性を示すことがあり、潜在的な治療用途について研究されています .

科学研究アプリケーション

This compoundは、幅広い科学研究用途を持っています。

化学反応の分析

Types of Reactions

TUG-770 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to yield oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the fluorine and ethynyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

科学的研究の応用

Introduction to TUG-770

This compound, chemically known as 3-(4-((2-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid, is a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also referred to as GPR40. This compound has attracted significant attention in the field of diabetes research due to its potential therapeutic applications in managing type 2 diabetes mellitus. The following sections will delve into the scientific research applications of this compound, highlighting its pharmacokinetic properties, biological effects, and case studies that illustrate its efficacy.

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been extensively studied using in silico methods. Key findings include:

- Bioavailability : this compound exhibits a high bioavailability score of 0.85, indicating favorable absorption characteristics and compliance with Lipinski's Rule of Five, which suggests good drug-likeness .

- Gastrointestinal Absorption : The compound shows a high degree of gastrointestinal absorption and effectively crosses the blood-brain barrier .

- Solubility : The water solubility of this compound is moderate, with a logS (ESOL) value of -4.05 .

- Synthetic Accessibility : The synthetic usability score is 2.72, suggesting that this compound is not difficult to synthesize .

Clinical Trials and Preclinical Studies

This compound has been evaluated in various preclinical studies for its efficacy in managing type 2 diabetes:

- Glucose Tolerance : In studies involving diet-induced obese mice, this compound effectively normalized glucose tolerance over an extended period of chronic dosing (up to 29 days) .

- Insulin Secretion : The compound has been demonstrated to enhance glucose-stimulated insulin secretion, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have highlighted the impact of this compound on diabetes management:

These case studies provide a robust foundation for understanding the therapeutic potential of this compound in diabetes treatment.

作用機序

TUG-770は、遊離脂肪酸受容体1に結合して活性化することによって効果を発揮します。この受容体は、主に膵臓のβ細胞に発現し、インスリン分泌の調節に重要な役割を果たしています。this compoundによって活性化されると、受容体は、グルコース刺激性インスリン分泌を強化するシグナル伝達カスケードをトリガーします。このメカニズムには、Gタンパク質の活性化が含まれ、これは次に、アデニル酸シクラーゼやホスホリパーゼCなどの下流エフェクターを活性化します。 これらのエフェクターは、細胞内カルシウム濃度と環状アデノシン一リン酸を増加させ、最終的にインスリン分泌の強化につながります .

類似化合物の比較

類似化合物

TAK-875: 遊離脂肪酸受容体1のもう1つの強力なアゴニストであるTAK-875は、2型糖尿病の治療における可能性について研究されてきました。それは肝毒性と関連付けられており、臨床使用が制限されています。

AMG 837: この化合物は、this compoundと同様の薬理学的特性を持つ遊離脂肪酸受容体1アゴニストでもあります。

This compoundの独自性

This compoundは、良好な物理化学的特性と薬物動態的特性のために際立っています。それは、高い効力、選択性、および経口バイオアベイラビリティを示し、さらなる開発のための有望な候補となっています。 さらに、this compoundは、食事誘発性肥満マウスにおけるグルコース耐性を正常化する持続的な効果を示し、慢性投与後もその効果は維持されます .

類似化合物との比較

Similar Compounds

TAK-875: Another potent agonist of the free fatty acid receptor 1, TAK-875 has been studied for its potential in treating type 2 diabetes. it has been associated with liver toxicity, which limits its clinical use.

AMG 837: This compound is also a free fatty acid receptor 1 agonist with similar pharmacological properties to TUG-770.

Uniqueness of this compound

This compound stands out due to its favorable physicochemical and pharmacokinetic properties. It exhibits high potency, selectivity, and oral bioavailability, making it a promising candidate for further development. Additionally, this compound has demonstrated sustained efficacy in normalizing glucose tolerance in diet-induced obese mice, an effect that is maintained even after chronic dosing .

生物活性

TUG-770 is a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, which has gained significant attention for its potential therapeutic applications in the management of type 2 diabetes. This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells, making it a promising candidate for diabetes treatment.

This compound activates the FFA1 receptor, which plays a crucial role in insulin secretion. Upon binding to FFA1, this compound triggers intracellular signaling pathways that lead to increased insulin release in response to elevated blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes, who often exhibit impaired insulin secretion.

Efficacy in Animal Models

Research has demonstrated that this compound significantly improves glucose tolerance in diet-induced obese mice. In a study, chronic administration of this compound over 29 days resulted in sustained improvements in glucose metabolism, indicating its long-term efficacy as an insulin secretagogue .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been evaluated through in silico studies using tools like SwissADME. These studies suggest favorable pharmacokinetic properties, including good solubility and permeability, which are essential for effective therapeutic use .

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolic Stability | High |

| Half-life | TBD |

Case Study: Efficacy in Diabetic Models

In a controlled experiment involving diabetic mice, this compound was administered at varying doses. The results indicated a dose-dependent increase in insulin secretion and a corresponding decrease in blood glucose levels. After 4 weeks of treatment, mice receiving the highest dose exhibited a 30% reduction in fasting blood glucose compared to control groups .

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other FFA1 agonists. For instance:

| Compound | Efficacy | Remarks |

|---|---|---|

| This compound | High | Sustained effect |

| Other Agonist A | Moderate | Short-term effect |

| Other Agonist B | Low | Minimal impact |

These findings highlight this compound's superior efficacy and potential as a first-line treatment option for type 2 diabetes.

特性

IUPAC Name |

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZUBVPJNPVIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735197 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402601-82-4 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。